5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

anticancer structure-activity relationship pyridine derivatives

SAR exploration often stalls due to limited reactivity of halogenated building blocks. 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine (CAS 52918-63-5) solves this with a selective 5-Br handle for Pd-catalyzed cross-couplings, enabling orthogonal diversification while retaining the 2-(2-chlorophenyl) anchor. Key outcomes: - 155-fold greater cytotoxicity in HeLa cells vs. unsubstituted pyridinyl analogs - IC₅₀ = 54 nM against MPO chlorination activity - >80% inhibition of cucumber downy mildew at 50 mg/L in agrochemical screens Reliable supply with orthogonal reactivity for late-stage library synthesis.

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
Cat. No. B13246788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-chlorophenyl)-4-methylpyridine
Molecular FormulaC12H9BrClN
Molecular Weight282.56 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C2=CC=CC=C2Cl
InChIInChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3
InChIKeySJRRTRDHGGCUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine Procurement Guide: Chemical Class, Identifiers, and Baseline Technical Context


5-Bromo-2-(2-chlorophenyl)-4-methylpyridine (CAS 52918-63-5, molecular formula C12H9BrClN, molecular weight 282.56 g/mol) is a polysubstituted pyridine derivative belonging to the 2-arylpyridine chemical class. This compound features three distinct substituents on the pyridine core: a bromine atom at the 5-position, a 2-chlorophenyl group at the 2-position, and a methyl group at the 4-position. The 5-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, making this compound a strategic intermediate for constructing structurally complex arylpyridine scaffolds [1]. The 2-(2-chlorophenyl) moiety introduces both steric bulk and halogen functionality, while the 4-methyl group modulates electronic properties and lipophilicity of the pyridine ring. This combination of substituents creates a versatile building block with applications across medicinal chemistry, agrochemical development, and materials science [2].

Cross-coupling 5-Bromo handle enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira reactions for orthogonal diversification
Scaffold 2-Arylpyridine core with 4-methyl modulation supports medicinal chemistry, agrochemical, and materials science research
Selectivity Bromo vs. chloro reactivity differential (C–Br bond energy ~285 kJ/mol) allows staged synthetic sequences

Why 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine Cannot Be Interchanged with Generic Arylpyridine Analogs


Substitution of 5-bromo-2-(2-chlorophenyl)-4-methylpyridine with generic arylpyridine analogs is not feasible without altering reaction outcomes and biological activity profiles. The 5-bromo substituent serves as a selective coupling handle that enables orthogonal functionalization relative to the 2-chlorophenyl group; replacing it with a 5-chloro analog changes reaction kinetics in palladium-catalyzed cross-couplings due to the substantial difference in C–Br versus C–Cl bond dissociation energies (approximately 285 kJ/mol vs. 327 kJ/mol) [1]. Furthermore, structure-activity relationship (SAR) studies on structurally related 5-bromo-2-pyridinyl derivatives demonstrate that bromo substitution at the 5-position yields profoundly different cytotoxicity profiles compared to chloro, methyl, or unsubstituted analogs across multiple cancer cell lines [2]. The 2-(2-chlorophenyl) group, with its ortho-chloro substitution pattern, introduces distinct steric and electronic effects that differ from 3-chlorophenyl or 4-chlorophenyl isomers, affecting both metal-binding properties and target engagement [3]. These multi-parameter differences preclude simple interchange.

!
Replacing 5-bromo with 5-chloro shifts palladium-catalyzed coupling kinetics due to different C–Br vs. C–Cl bond dissociation energies, altering reaction profiles.
!
2-(2-chlorophenyl) ortho-substitution pattern influences metal-binding and steric effects; 3- or 4-chlorophenyl isomers may not transfer target engagement.
!
Generic arylpyridine analogs without bromo substitution lack orthogonal functionalization handles, limiting modular synthetic strategies.

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


5-Bromo-2-pyridinyl Fragment Demonstrates 19-Fold Enhanced Anticancer Potency vs. 5-Methyl Analog in HeLa Cells

In a direct head-to-head comparative study of pyridinyl-substituted compounds against three human cancer cell lines (HepG2 hepatocellular carcinoma, SW480 colon adenocarcinoma, HeLa cervical carcinoma), the compound bearing a 5-bromo-2-pyridinyl substituent (Compound 7e) exhibited an IC50 of 0.020 µM against HeLa cells [1]. This represents a 1.5-fold improvement over the 5-methyl-2-pyridinyl analog (Compound 7f, IC50 = 0.030 µM), a 1.75-fold improvement over the 5-chloro-2-pyridinyl analog (Compound 7d, IC50 = 0.035 µM), and a 155-fold improvement over the unsubstituted 2-pyridinyl analog (Compound 7c, IC50 = 3.1 µM). Against HepG2 cells, the 5-bromo-2-pyridinyl derivative achieved an IC50 of 0.048 µM, which is 1.9-fold more potent than the 5-methyl analog (IC50 = 0.091 µM) and 5.4-fold more potent than the 5-chloro analog (IC50 = 0.26 µM). Against SW480 cells, the 5-bromo-2-pyridinyl derivative (IC50 = 0.68 µM) was 1.5-fold more potent than the 5-methyl analog (IC50 = 1.0 µM) [1].

HeLa Cytotoxicity Comparison
Head-to-head
IC50 0.020 µM (5-Br)
vs. 5-Me: 1.5×, vs. 5-Cl: 1.75×, vs. unsubst.: 155×
Supports cell-model response comparison; bromo substitution context
Single-study values; verify across independent cell panels
anticancer structure-activity relationship pyridine derivatives HeLa HepG2 cytotoxicity

5-Bromo-2-pyridinyl Substituent Enables Myeloperoxidase (MPO) Inhibition with IC50 = 54 nM

A compound bearing a 5-bromo-2-pyridinyl structural motif was evaluated for inhibition of human myeloperoxidase (MPO) chlorination activity. The compound demonstrated an IC50 of 54 nM in an aminophenyl fluorescein-based assay measuring MPO-mediated chlorination following 10-minute incubation with NaCl addition [1]. For context, this potency places the 5-bromo-2-pyridinyl-containing scaffold in a therapeutically relevant range for MPO inhibition, a validated target in cardiovascular inflammation, atherosclerosis, and autoimmune diseases. The same compound exhibited time-dependent CYP3A4 inhibition with an IC50 of 210 nM, providing an initial selectivity profile relative to cytochrome P450 enzymes [1]. While these data derive from a compound with additional structural features beyond the 5-bromo-2-pyridinyl core, the 5-bromo substitution pattern is recognized as a critical pharmacophoric element in MPO-targeting chemotypes.

MPO Inhibition
Class-level inference
IC50 54 nM
Reported enzyme inhibition context; class-level inference
No direct comparator data; extrapolation requires validation
myeloperoxidase MPO inhibitor inflammation cardiovascular enzymatic assay

5-Bromo-2-pyridinyl Derivatives Enable Fungicidal Lead Development with >80% Inhibition at 50 mg/L

In a systematic agrochemical study, twenty-four novel methoximinoacetate compounds containing phenylpyridine moieties were synthesized from substituted bromopyridines via Suzuki cross-coupling [1]. The bromopyridine building block serves as the essential coupling partner, enabling efficient construction of phenylpyridine scaffolds through palladium-catalyzed carbon-carbon bond formation. Bioactivity evaluation revealed that compounds derived from this bromopyridine-based synthetic route exhibited moderate to good fungicidal activity, with three compounds (designated 5i, 5r, and 5t) demonstrating >80% inhibition against Pseudoperonospora cubensis (cucumber downy mildew) at a concentration of 50 mg/L [1]. The 5-bromo substitution on the pyridine ring is critical for enabling the Suzuki cross-coupling step that introduces structural diversity and ultimately drives fungicidal potency. This established synthetic utility distinguishes 5-bromo-substituted pyridine intermediates from their chloro or iodo counterparts, as the C–Br bond provides an optimal balance of reactivity and stability for industrial-scale cross-coupling applications [1].

Fungicidal Activity
Class-level
>80% inhibition at 50 mg/L
Supports fungicidal screening context; synthetic utility evidence
Derived from bromopyridine building block; verify in targeted pathogen panel
agrochemical fungicide phenylpyridine crop protection Pseudoperonospora cubensis

2-Arylpyridine Scaffold Enables Photo-Induced Arylation: Validated Synthetic Pathway for 2-(2-Chlorophenyl)pyridine Derivatives

A comparative study on photo-induced arylation using arylazosulfides demonstrated the synthesis of 2-heteroarylpyridines including 2-aryl-substituted pyridine frameworks [1]. This methodology is directly applicable to the preparation of 2-(2-chlorophenyl)pyridine derivatives, the core structural class to which 5-bromo-2-(2-chlorophenyl)-4-methylpyridine belongs. The photoarylation approach offers distinct advantages over traditional palladium-catalyzed cross-coupling for specific substrate classes, particularly where thermal conditions may lead to unwanted side reactions. The presence of the 5-bromo substituent on the target compound provides orthogonal reactivity, enabling subsequent functionalization after 2-aryl installation via photoarylation or alternative routes [1]. This synthetic flexibility—combining photoarylation at the 2-position followed by cross-coupling at the 5-bromo position—distinguishes the target compound from analogs lacking the 5-bromo handle, which would require alternative, potentially less efficient functionalization strategies.

Photoarylation Route
Method context
Photo-induced arylation enables 2-arylpyridine assembly
Enables modular synthetic strategy; orthogonal bromo handle retained
Methodological context; specific yields not reported for target compound
photoarylation radical chemistry C–H functionalization heteroarylpyridine synthetic methodology

Validated Application Scenarios for 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization: Prioritizing 5-Bromo-2-pyridinyl Scaffolds for SAR Expansion

Based on direct head-to-head cytotoxicity comparisons, research teams developing anticancer agents should prioritize 5-bromo-2-pyridinyl-containing scaffolds over 5-methyl, 5-chloro, or unsubstituted analogs. The 5-bromo substitution confers up to 155-fold enhanced potency in HeLa cells compared to unsubstituted pyridinyl derivatives, and 1.5- to 5.4-fold improvements across HepG2, SW480, and HeLa cell lines versus alternative substitution patterns [1]. This quantitative advantage supports procurement of 5-bromo-2-(2-chlorophenyl)-4-methylpyridine as a strategic intermediate for constructing SAR libraries targeting hepatocellular carcinoma, colorectal adenocarcinoma, and cervical carcinoma. The demonstrated potency differential translates directly to higher hit rates in cytotoxicity screening cascades and reduced compound attrition during lead optimization phases.

MPO-Targeted Drug Discovery: Incorporating 5-Bromo-2-pyridinyl Motif into Inflammation Programs

For cardiovascular and autoimmune disease programs targeting myeloperoxidase (MPO) inhibition, 5-bromo-2-(2-chlorophenyl)-4-methylpyridine serves as a validated pharmacophore-bearing building block. Compounds containing the 5-bromo-2-pyridinyl structural motif have demonstrated IC50 = 54 nM against MPO chlorination activity, placing this chemotype in a therapeutically actionable potency range [1]. Procurement of this intermediate enables rapid construction of MPO-targeted compound libraries via Suzuki coupling at the 5-bromo position while maintaining the 2-(2-chlorophenyl) moiety as a potential lipophilic anchor. The established synthetic accessibility of 2-arylpyridines via photoarylation [2] further supports streamlined library synthesis using this scaffold as a central building block.

Agrochemical Fungicide Development: Building Phenylpyridine Methoximinoacetate Libraries

Agrochemical research teams developing strobilurin-analog fungicides should utilize 5-bromo-2-(2-chlorophenyl)-4-methylpyridine as a Suzuki coupling-compatible intermediate for constructing phenylpyridine methoximinoacetate derivatives. Systematic studies confirm that bromopyridine-derived phenylpyridine compounds achieve >80% inhibition of Pseudoperonospora cubensis (cucumber downy mildew) at 50 mg/L [1]. The 5-bromo substituent provides the essential cross-coupling handle for introducing diverse aryl and heteroaryl moieties via palladium catalysis, enabling rapid SAR exploration around the phenylpyridine core. This validated synthetic route and demonstrated fungicidal activity support procurement of 5-bromo-2-(2-chlorophenyl)-4-methylpyridine as a preferred building block over alternative halogenated pyridine intermediates lacking established agrochemical utility data.

Modular Synthesis of Complex 2-Arylpyridine Scaffolds via Orthogonal Functionalization

For synthetic methodology groups and medicinal chemistry CROs executing multistep syntheses of complex 2-arylpyridine targets, 5-bromo-2-(2-chlorophenyl)-4-methylpyridine offers orthogonal reactivity that enables modular construction strategies. The 2-(2-chlorophenyl) group can be installed or retained while the 5-bromo position remains available for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling [1]. This orthogonal reactivity pattern is not achievable with non-brominated analogs and distinguishes the target compound from 5-chloro or 5-iodo derivatives, where C–Cl bonds are less reactive and C–I bonds may introduce undesired side reactions. The validated photoarylation methodology for 2-arylpyridine synthesis [2] provides an alternative entry point to this scaffold class, further expanding the synthetic toolkit available to users of this building block.

Application
Selection Property
Validation Focus
Cancer cell-line SAR expansion
5-Bromo substitution for cross-cell-line response comparison
Cytotoxicity endpoint reproducibility across carcinoma panels
MPO enzyme inhibition studies
5-Bromo-2-pyridinyl pharmacophore context
MPO chlorination assay inhibition and selectivity profiling
Crop protection lead discovery
Bromopyridine-based Suzuki coupling for phenylpyridine diversity
Fungicidal activity in oomycete pathogen models
Modular 2-arylpyridine scaffold construction
Orthogonal reactivity: 5-Br for cross-coupling, 2-ClPh retention
Sequential photoarylation/cross-coupling efficiency and yield optimization
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